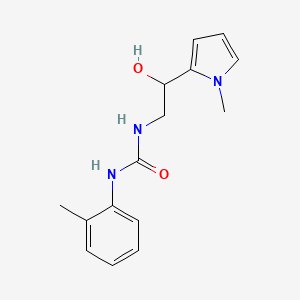![molecular formula C11H11BrClFN2S B2444404 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795494-04-0](/img/structure/B2444404.png)
5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a chloro-fluoro phenyl group and a methyl group attached to the thiazole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The synthesis could involve the reaction of a suitable 4-methyl-1,3-thiazol-2-amine derivative with a 4-chloro-2-fluorobenzyl bromide derivative .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a thiazole ring with a methyl group at the 4-position and a 4-chloro-2-fluorobenzyl group at the 5-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The chloro and fluoro groups on the phenyl ring can also be involved in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, with a melting point and boiling point that depend on its specific structure .
科学的研究の応用
Antibacterial Activity
One of the primary applications of thiazole derivatives like 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is their antibacterial activity. For instance, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, has demonstrated in vitro antibacterial activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Structural Analysis and Synthesis
The synthesis and structural characterization of thiazole compounds are crucial in scientific research for understanding their properties and potential applications. A related compound, synthesized and characterized through crystallization and single crystal diffraction, showcases the importance of structural analysis in the development of thiazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photo-degradation Study
The study of photo-degradation behavior in thiazole-containing compounds is vital for understanding their stability and shelf-life. Research on a pharmaceutical compound similar in structure to the this compound revealed its degradation under light exposure, providing insights into the stability and potential environmental impact of such compounds (Wu, Hong, & Vogt, 2007).
Antimicrobial Synthesis
The development of new antimicrobial agents is another significant application. Microwave-assisted synthesis of compounds derived from similar thiazole compounds has been explored for their antibacterial and antifungal activity, showcasing the potential of these derivatives in combating microbial infections (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Anticancer and Antitubercular Activities
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, similar in structure to the subject compound, have been synthesized and screened for their antitumor and antitubercular activities. These compounds showed significant in vitro antitumor activities against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXKFRACAYFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)
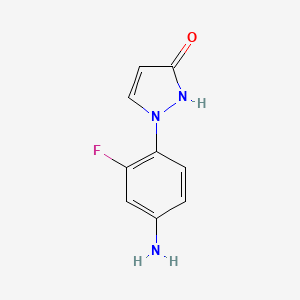
![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)
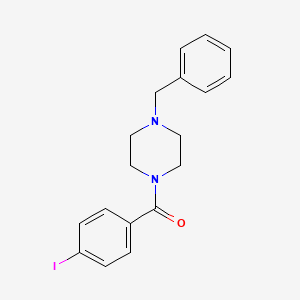
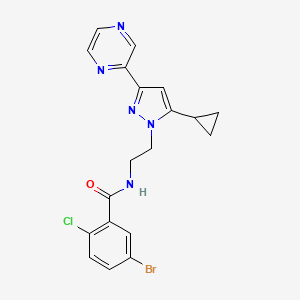
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)
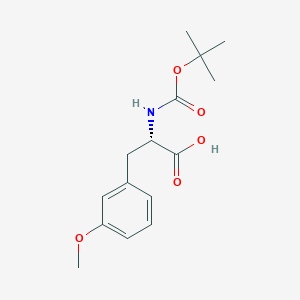

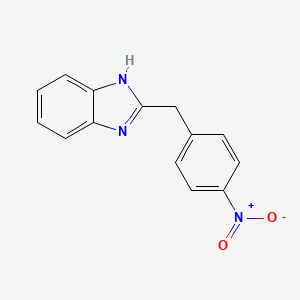

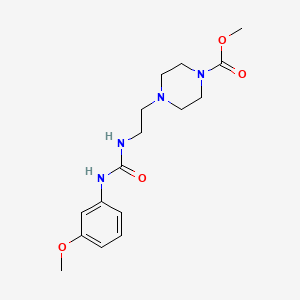
![N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B2444340.png)
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
